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Compound of Interest

Compound Name: 2-Nitromesitylene

CAS No.: 603-71-4

Cat. No.: B1583763 Get Quote

Focus: 2-Nitromesitylene (Mono) vs. 2,4-
Dinitromesitylene (Di)[1]
Executive Summary & Structural Logic
The nitration of mesitylene is governed by the "Mesityl Effect"—extreme steric hindrance

provided by the two ortho-methyl groups flanking the nitro group.[2] This steric crowding forces

the nitro group out of planarity with the benzene ring, decoupling the

-system and altering reactivity compared to standard nitroaromatics (like nitrobenzene or
nitrotoluene).[2]

2-Nitromesitylene: The primary kinetic product.[1][2] Used as a precursor for sterically

hindered anilines (Mesidine) and specialized ligands.

2,4-Dinitromesitylene: The thermodynamic over-nitration product. Often considered an

impurity in fine chemical synthesis but valuable in energetics and explosives chemistry.[2]

Structural Isomerism Visualization
The following diagram illustrates the reaction pathway and the symmetry that makes "4-nitro"

identical to "2-nitro" in the mono-substitution step, but distinct in the di-substitution step.
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Caption: Reaction pathway showing the equivalence of 2- and 4- positions in the mono-

nitration step and the progression to the di-nitro species.

Comparative Performance Data
The following table contrasts the physicochemical properties of the Mono- and Di- derivatives.

The "Steric Twist" is a critical parameter affecting UV absorption and reduction potential.[2]
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Feature
2-Nitromesitylene
(Mono)

2,4-
Dinitromesitylene
(Di)

Significance in
R&D

CAS Number 603-71-4 603-72-5 Identification

Molecular Weight 165.19 g/mol 210.19 g/mol
Stoichiometry

calculations

Melting Point 44 °C 86–88 °C

Purification via

fractional

crystallization

Nitro Group Twist ~66° (Out of plane) >70° (Highly distorted)

Steric Inhibition of

Resonance: The nitro

group cannot

conjugate with the

ring, reducing

electronic withdrawal

effects.[1]

Reduction Potential
More negative (Harder

to reduce)

Less negative (Easier

to reduce)

The twisted nitro

group is electronically

decoupled, making

catalytic

hydrogenation slower

than planar

nitroarenes.

Solubility (EtOH) High Moderate

Separation basis

during

recrystallization.[1]

Reactivity
Susceptible to

benzylic oxidation

Resistant to further

electrophilic attack

Mono-species can be

oxidized to carboxylic

acids; Di-species is

deactivated.[1]

Mechanism: Steric Inhibition of Resonance
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In standard nitrobenzene, the nitro group is coplanar with the ring, allowing resonance

stabilization.[2] In 2-Nitromesitylene, the bulky ortho-methyl groups clash with the oxygens of

the nitro group.[2]

Consequence for Drug Design:

Reduced Basicity of Anilines: When 2-nitromesitylene is reduced to Mesidine (2,4,6-

trimethylaniline), the amino group is also twisted. This makes Mesidine a weaker base and a

weaker nucleophile than typical anilines, which is useful for creating hydrolytically stable

amides (e.g., in local anesthetics like Lidocaine analogues).

UV/Vis Shift: The loss of conjugation causes a hypsochromic shift (blue shift) in the

absorption spectrum compared to planar isomers.[2]
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Caption: Visualizing the 'Mesityl Effect' where ortho-methyls force the nitro group out of

planarity.
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Experimental Protocols
To ensure scientific integrity, the following protocols distinguish between generating the Mono-

product (2-Nitromesitylene) and the Di-product.

Protocol A: Selective Mono-Nitration (Targeting 2-
Nitromesitylene)
Goal: Maximize Mono-yield, minimize Di-impurity.[1]

Reagents:

Mesitylene (1.0 eq)[1][3]

Nitric Acid (HNO₃, 70%, 1.05 eq)

Acetic Anhydride (Solvent/Dehydrating agent)[1]

Methodology:

Setup: Equip a 3-neck flask with a thermometer, addition funnel, and magnetic stirrer.

Solvent System: Dissolve Mesitylene in Acetic Anhydride at 0°C. Rationale: Acetic anhydride

generates the active nitrating species (acetyl nitrate) which is milder than nitronium

tetrafluoroborate, improving selectivity.[2]

Addition: Add HNO₃ dropwise, maintaining internal temperature below 10°C.

Critical Control Point: Exceeding 20°C promotes di-nitration.[1]

Quench: Pour mixture onto crushed ice.

Purification: The product precipitates as a yellow solid (or oil that solidifies).[2] Recrystallize

from Methanol.

Note: 2,4-Dinitromesitylene is less soluble in cold methanol and may crystallize out first if

present; filter it off to leave the pure Mono-product in the filtrate.[2]
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Protocol B: Synthesis of 2,4-Dinitromesitylene
Goal: Force di-substitution.[1]

Reagents:

Mesitylene (1.0 eq)[1][3]

Fuming Nitric Acid (90%+, Excess)[3][4]

Sulfuric Acid (H₂SO₄, Catalyst)

Methodology:

Mixed Acid Preparation: Prepare a standard nitrating mixture (H₂SO₄/HNO₃ 1:1 v/v) at 0°C.

Addition: Add Mesitylene slowly.

Heating: Unlike the Mono-protocol, allow the reaction to warm to room temperature or heat

gently to 50°C for 1 hour.

Isolation: Pour onto ice. The crude product will contain significant amounts of the dinitro

compound.[2]

Purification: Recrystallize from Ethanol. The dinitro compound has a significantly higher

melting point (86°C) than the mono (44°C), making separation straightforward.[2]

References & Authority
The following references support the mechanistic claims regarding steric inhibition and

synthetic protocols.

Powell, G., & Johnson, F. R. (1943). Nitromesitylene.[3][5][6][7][8] Organic Syntheses, Coll.

Vol. 2, p.449.

Source:[1]

Relevance: Definitive protocol for mono-nitration.[1]
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Trotter, J. (1959). The Crystal Structure of Nitromesitylene. Acta Crystallographica, 12(8),

605-606.[1]

Source:[1]

Relevance: Crystallographic proof of the 66° nitro-group twist (Steric Inhibition).[7]

ChemGuide. (n.d.). The Nitration of Methylbenzene and related arenes.

Source:[1]

Relevance: General mechanism of electrophilic aromatic substitution in methylated

benzenes.

Fittig, R., & Storer, F. H. (1868). Ueber das Mesitylen. Annalen der Chemie und Pharmacie.

Relevance: Historical grounding of the mesitylene nitration series.[2][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Comparative Analysis of
Nitromesitylene Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583763#comparison-of-2-nitromesitylene-and-4-
nitromesitylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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